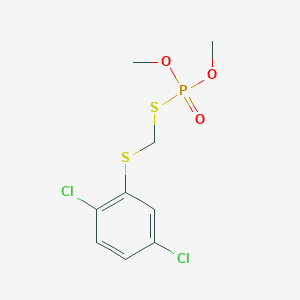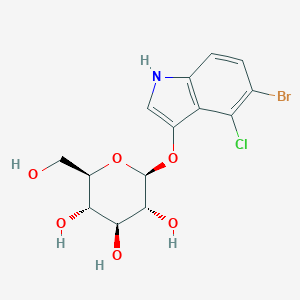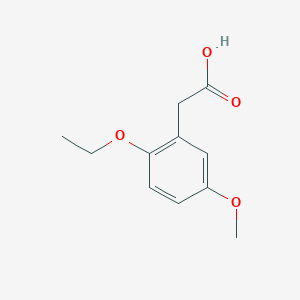
2(1H)-Pyridone, 1-ethyl-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, a heterocyclic organic compound, and has a molecular formula of C8H11NO. In
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-6-methyl- is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including protein kinases and phosphodiesterases. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2(1H)-Pyridone, 1-ethyl-6-methyl- can have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been reported to exhibit neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2(1H)-Pyridone, 1-ethyl-6-methyl- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2(1H)-Pyridone, 1-ethyl-6-methyl-. One potential direction is the development of new drugs based on this compound. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2(1H)-Pyridone, 1-ethyl-6-methyl- is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2(1H)-Pyridone, 1-ethyl-6-methyl- have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of 2(1H)-Pyridone, 1-ethyl-6-methyl- can be achieved through various methods, including the reaction of ethyl methyl ketone with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-5-nitropyridine with ethyl acetate, followed by reduction with sodium borohydride. These methods have been reported to yield high purity and good yields of 2(1H)-Pyridone, 1-ethyl-6-methyl-.
Aplicaciones Científicas De Investigación
2(1H)-Pyridone, 1-ethyl-6-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential as a scaffold for the development of new drugs.
Propiedades
Número CAS |
19038-36-9 |
|---|---|
Nombre del producto |
2(1H)-Pyridone, 1-ethyl-6-methyl- |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-ethyl-6-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
Clave InChI |
XVWYRVKVLNYXFA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=CC1=O)C |
SMILES canónico |
CCN1C(=CC=CC1=O)C |
Sinónimos |
1-Ethyl-6-methyl-2(1H)-pyridone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



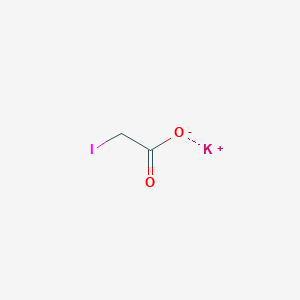
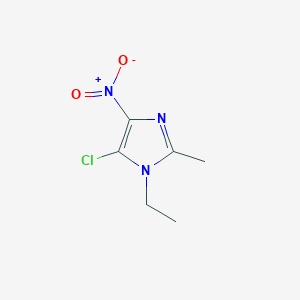
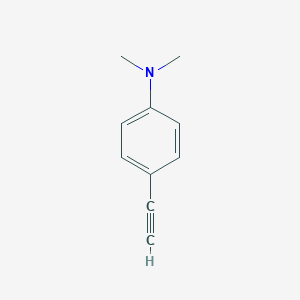
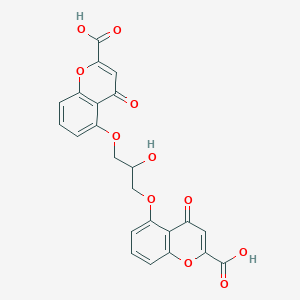

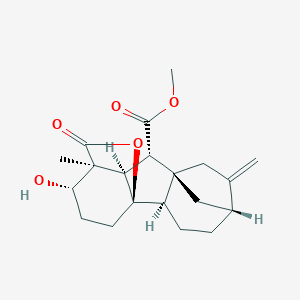
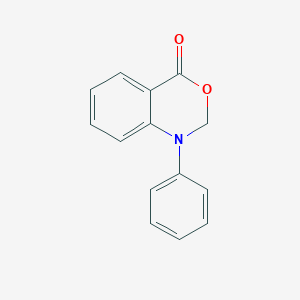
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
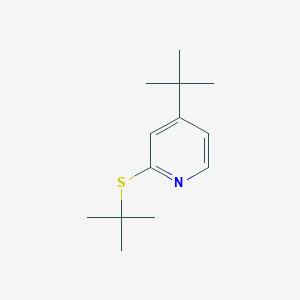
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
